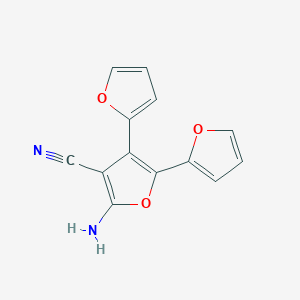

2-Amino-3-cyano-4,5-di(fur-2-yl)furan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

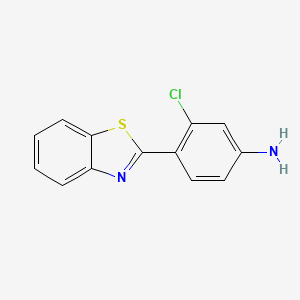

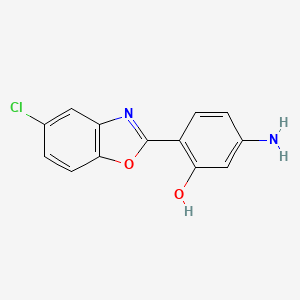

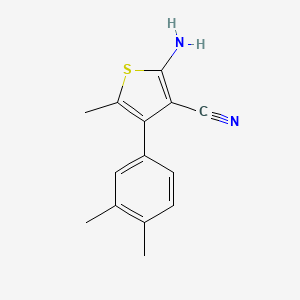

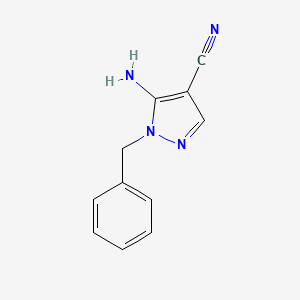

Molecular Structure Analysis

The molecular structure of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also contains two fur-2-yl groups and a cyano group attached to the furan ring.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan, such as its melting point, boiling point, and density, are not provided in the search results .Aplicaciones Científicas De Investigación

- The compound is used in the synthesis of heterocycle-incorporated azo dye derivatives, which are potential scaffolds in the pharmaceutical sector .

- The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

- These derivatives have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

- The compound is used in the synthesis of 2-amino-3-cyano-4H-pyran derivatives using a novel recyclable heterogeneous nanocatalyst .

- These derivatives are then used in the preparation of tacrine-naphthopyran hybrids as acetylcholinesterase inhibitors .

- Among the synthesized compounds, one exhibited potent hAChE inhibitors with IC50 values of 0.16 µM .

Pharmaceutical Sector

Chemical Synthesis

Antibacterial Activities

- The compound is used in the synthesis of furan platform chemicals (FPCs), which are directly available from biomass .

- These FPCs have a spectacular range of compounds that can be economically synthesized from biomass .

- The products are 2-amino-3-cyano-furans equipped with a chiral polyhydroxyalkyl group in the 5-position .

- The compound is used in the synthesis of 2-amino-3-cyano-4H-chromenes via a multicomponent tandem oxidation process starting from alcohols .

- The in-situ formed aldehydes are condensed with malononitrile and β-dicarbonyl compounds/naphthols .

- A variety of 2-amino-3-cyano-4H-chromenes are generated in good to high yields from alcohols as inexpensive and easily available starting materials .

Furan Platform Chemicals

Synthesis of 2-Amino-3-Cyano-4H-Chromenes

Biological Potential of Indole Derivatives

- The compound is used in the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process starting from alcohols under solvent-free conditions .

- During this process, tungstate catalyzes the oxidation of a wide range of alcohols in the presence of TBHP as a clean source .

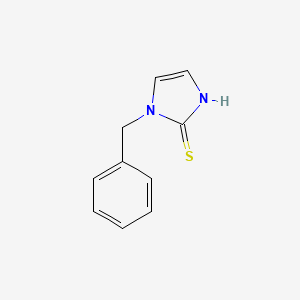

- The in-situ formed aldehydes are condensed with malononitrile and β-dicarbonyl compounds/naphthols/4-hydroxycumarin through promotion by pyridine and imidazolium moieties of the catalyst .

- By this method, a variety of 2-amino-3-cyano-4H-chromenes are generated in good to high yields from alcohols as inexpensive and easily available starting materials .

- The compound has been used in the synthesis of derivatives that exhibited excellent antibacterial activities against Gram+ve and Gram–ve bacteria such as Staphylococcus aureus, Escherichia coli with MIC 10 μg/mL .

- The compound is used in an improved one-pot three-component and environmentally benign approach for the synthesis of a wide range of densely functionalized 2-amino-3-cyano-4H-pyran annulated derivatives .

- This synthesis is performed under mechanochemical ball milling conditions in the presence of potassium phthalimide (POPI), as a mild basic organocatalyst, at ambient temperature .

Synthesis of 2-Amino-3-Cyano-4H-Chromenes

Antimicrobial Activity

Organocatalytic Synthesis

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-4,5-bis(furan-2-yl)furan-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c14-7-8-11(9-3-1-5-16-9)12(18-13(8)15)10-4-2-6-17-10/h1-6H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQSOEAGWZLHBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351930 |

Source

|

| Record name | 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-cyano-4,5-di(fur-2-yl)furan | |

CAS RN |

24386-17-2 |

Source

|

| Record name | 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)

![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)